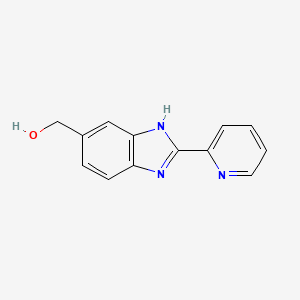
(2-pyridin-2-yl-3H-benzimidazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-pyridin-2-yl-3H-benzimidazol-5-yl)methanol is a heterocyclic compound that contains both pyridine and benzimidazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-pyridin-2-yl-3H-benzimidazol-5-yl)methanol typically involves the condensation of 2-aminopyridine with o-phenylenediamine, followed by cyclization and subsequent reduction. The reaction conditions often require the use of a strong acid catalyst, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2-pyridin-2-yl-3H-benzimidazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce amines .
Applications De Recherche Scientifique
(2-pyridin-2-yl-3H-benzimidazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial DNA.
Medicine: Explored for its potential as an anticancer agent, as it can inhibit certain enzymes involved in cancer cell proliferation.
Mécanisme D'action
The mechanism of action of (2-pyridin-2-yl-3H-benzimidazol-5-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(pyridin-4-yl)-1H-benzimidazole-5-carboxylic acid
- N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)furan-2-carboxamide
- 2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid
Uniqueness
(2-pyridin-2-yl-3H-benzimidazol-5-yl)methanol is unique due to its specific combination of pyridine and benzimidazole moieties, which confer distinct chemical and biological properties. This compound’s ability to form stable metal complexes and its potential as an antimicrobial and anticancer agent set it apart from similar compounds .
Propriétés
Formule moléculaire |
C13H11N3O |
|---|---|
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
(2-pyridin-2-yl-3H-benzimidazol-5-yl)methanol |
InChI |
InChI=1S/C13H11N3O/c17-8-9-4-5-10-12(7-9)16-13(15-10)11-3-1-2-6-14-11/h1-7,17H,8H2,(H,15,16) |
Clé InChI |
RICDCKXIDGEMKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


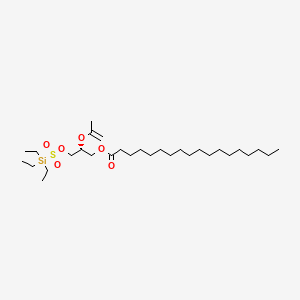
![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)
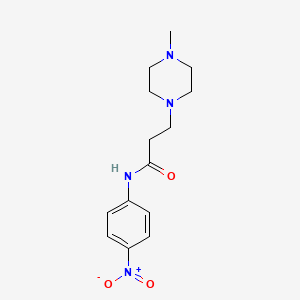

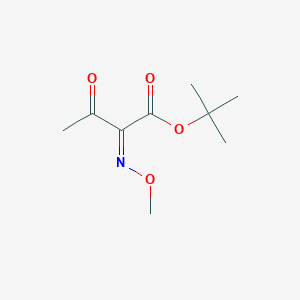
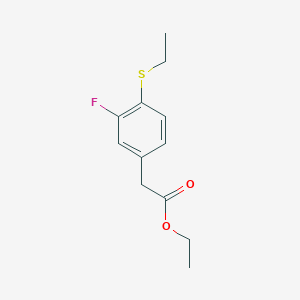
![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
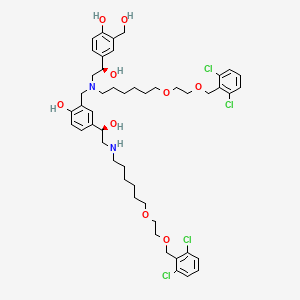
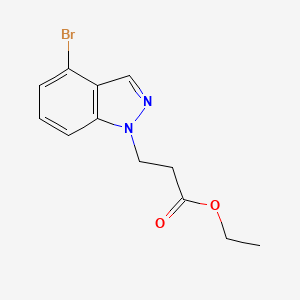
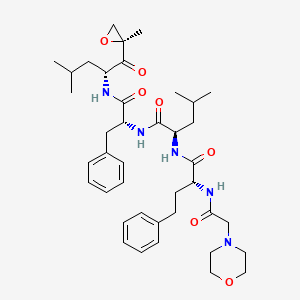
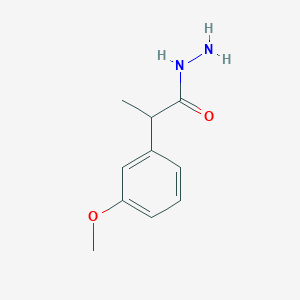
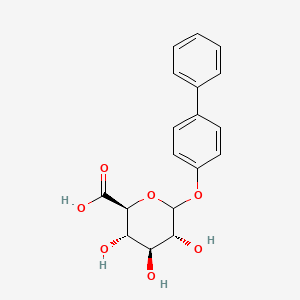
![2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3](/img/structure/B13855315.png)

